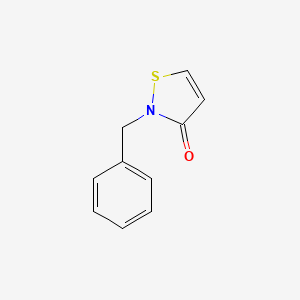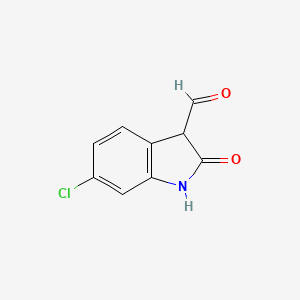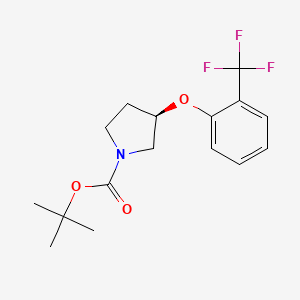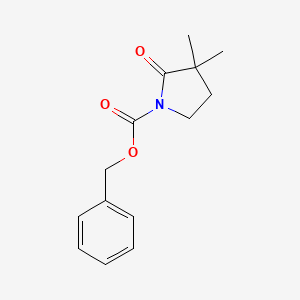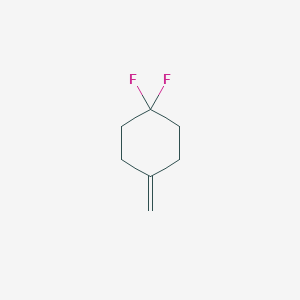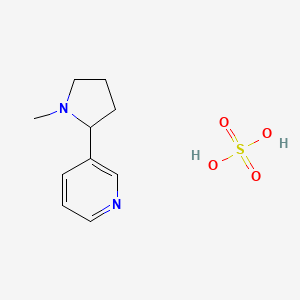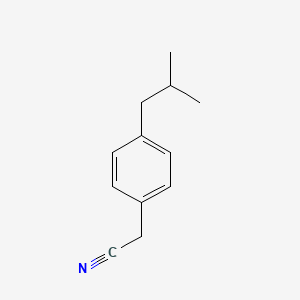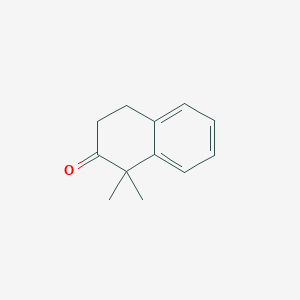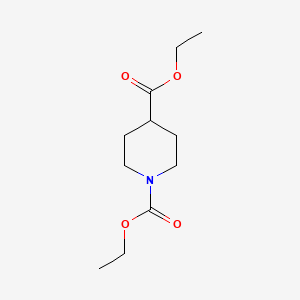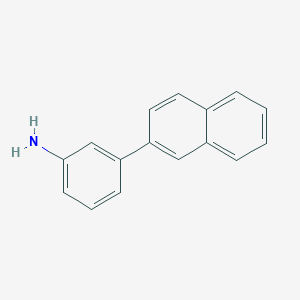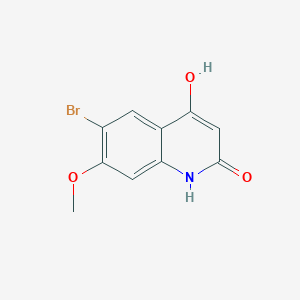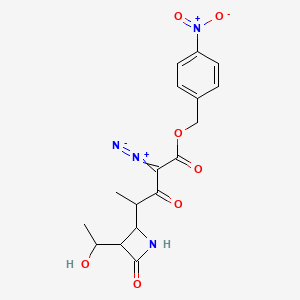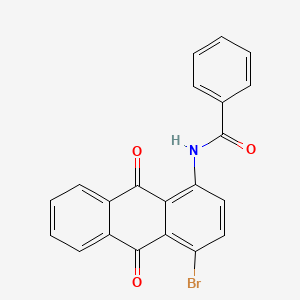
1-Benzoylamino-4-bromoanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylamino-4-bromoanthraquinone is an organic compound with the molecular formula C21H12BrNO3 and a molecular weight of 406.23 g/mol . This compound is a derivative of anthraquinone, a class of compounds known for their applications in dyes, pigments, and pharmaceuticals . The presence of both benzoylamino and bromo groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Benzoylamino-4-bromoanthraquinone typically involves the bromination of 1-aminoanthraquinone followed by benzoylation. One common method includes the use of bromine in a solvent like dimethylformamide (DMF) to introduce the bromo group at the 4-position of the anthraquinone core . The subsequent benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Benzoylamino-4-bromoanthraquinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with different nucleophiles, such as alkylamines or arylamines, to form new derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported for this compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include bromine, benzoyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoylamino-4-bromoanthraquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzoylamino-4-bromoanthraquinone is not extensively documented. its derivatives are known to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways involved depend on the structure of the derivative and its intended application.
Comparison with Similar Compounds
1-Benzoylamino-4-bromoanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-bromoanthraquinone: Lacks the benzoylamino group, making it less versatile for certain applications.
1-Benzoylamino-4-chloroanthraquinone: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
1-Benzoylamino-4-methylanthraquinone: Contains a methyl group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
CAS No. |
81-44-7 |
|---|---|
Molecular Formula |
C21H12BrNO3 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26) |
InChI Key |
JKRCBOYQTINLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


